7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a hydroxy-phenylethyl group, dimethyl groups, and a morpholino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using appropriate alkylating agents to introduce the dimethyl groups.
Hydroxy-phenylethyl Substitution: The hydroxy-phenylethyl group is introduced via a nucleophilic substitution reaction.
Morpholino Group Introduction: The morpholino group is added through a nucleophilic substitution reaction, often using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenylethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine core, potentially altering its electronic properties.
Substitution: The compound can participate in various substitution reactions, especially at the morpholino and hydroxy-phenylethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and cellular pathways.
Medicine
The compound has potential medicinal applications due to its structural similarity to known bioactive purines. It is investigated for its potential as an anti-cancer agent, antiviral compound, and in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a hydroxy-phenylethyl group and a morpholino group, which may enhance its interaction with biological targets and its potential therapeutic applications.
Properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(26)22(2)19(21)27)24(12-14(25)13-6-4-3-5-7-13)18(20-16)23-8-10-28-11-9-23/h3-7,14,25H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPKSERFGTUISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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